Cas no 541-50-4 (3-oxobutanoic acid)

3-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 3-oxo-

- Acetoacetic Acid

- Acetoacitic acid

- 3-KETOBUTYRATE

- 3-ketobutyric acid

- 3-oxobutanate

- 3-Oxobutyric acid

- acetacetic acid

- ACETOACETATE

- acetoncarboxylic acid

- Acetyl acetic acid

- diacetic acid

- 3-oxobutanoic acid

- Butanoic acid, 3-oxo-, ion(1-)

- Acetoacetate ion(1-)

- 3-ketobutanoic acid

- beta-Ketobutyric acid

-

- インチ: InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)

- InChIKey: WDJHALXBUFZDSR-UHFFFAOYSA-N

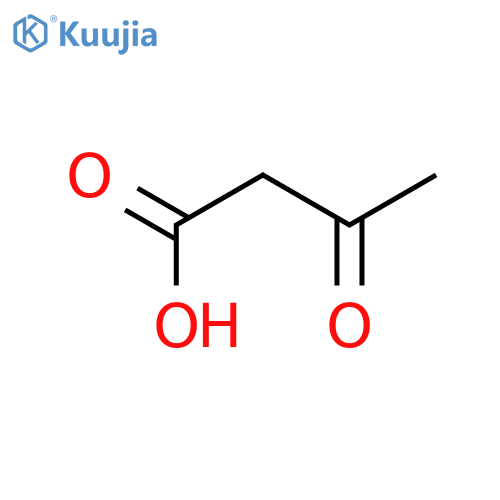

- ほほえんだ: CC(=O)CC(=O)O

計算された属性

- せいみつぶんしりょう: 102.03200

- どういたいしつりょう: 102.031694

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 95.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- ひょうめんでんか: 0

- 互変異性体の数: 5

- トポロジー分子極性表面積: 54.4

じっけんとくせい

- 色と性状: 無色油性液体又は結晶

- 密度みつど: 1.182±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 67-68 ºC

- ふってん: 80 ºC (20 Torr)

- フラッシュポイント: 111.8±19.1 ºC,

- 屈折率: 1.4540 (estimate)

- ようかいど: 可溶性(201 g/l)(25ºC)、

- PSA: 54.37000

- LogP: 0.05010

- ようかいせい: 水やエタノールと混和することができます

- 酸性度係数(pKa): 3.58(at 18℃)

3-oxobutanoic acid セキュリティ情報

- 危険物輸送番号:UN 1759

- セキュリティの説明: S26-S36

- 包装グループ:III

- リスク用語:R36/37

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:8

- セキュリティ用語:S26;S36

3-oxobutanoic acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM244415-10g |

3-Oxobutanoic acid |

541-50-4 | 95% | 10g |

$1846 | 2023-01-02 | |

| Enamine | EN300-106488-5.0g |

3-oxobutanoic acid |

541-50-4 | 5g |

$991.0 | 2023-06-10 | ||

| Enamine | EN300-106488-1.0g |

3-oxobutanoic acid |

541-50-4 | 1g |

$342.0 | 2023-06-10 | ||

| Enamine | EN300-106488-10.0g |

3-oxobutanoic acid |

541-50-4 | 10g |

$1471.0 | 2023-06-10 | ||

| Enamine | EN300-106488-0.1g |

3-oxobutanoic acid |

541-50-4 | 95% | 0.1g |

$376.0 | 2023-10-28 | |

| Enamine | EN300-106488-0.25g |

3-oxobutanoic acid |

541-50-4 | 95% | 0.25g |

$393.0 | 2023-10-28 | |

| Enamine | EN300-106488-5g |

3-oxobutanoic acid |

541-50-4 | 95% | 5g |

$1240.0 | 2023-10-28 | |

| Enamine | EN300-106488-1g |

3-oxobutanoic acid |

541-50-4 | 95% | 1g |

$428.0 | 2023-10-28 | |

| Enamine | EN300-106488-0.05g |

3-oxobutanoic acid |

541-50-4 | 95% | 0.05g |

$359.0 | 2023-10-28 | |

| Enamine | EN300-106488-0.5g |

3-oxobutanoic acid |

541-50-4 | 95% | 0.5g |

$410.0 | 2023-10-28 |

3-oxobutanoic acid 関連文献

-

1. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketolsDavid H. Grayson,Mathew R. J. Tuite J. Chem. Soc. Perkin Trans. 1 1986 2137

-

Takayuki Katagiri,Yutaka Amao Green Chem. 2020 22 6682

-

3. Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid)Frank B. Armstrong,Elizabeth L. Lipscomb,David H. G. Crout,Michael B. Mitchell,Shimoga R. Prakash J. Chem. Soc. Perkin Trans. 1 1983 1197

-

Matthew J. Carnie,Cecile Charbonneau,Matthew L. Davies,Brian O' Regan,David A. Worsley,Trystan M. Watson J. Mater. Chem. A 2014 2 17077

-

Benjamin R. Lichman Nat. Prod. Rep. 2021 38 103

-

Paul D. Fiesel,Hannah M. Parks,Robert L. Last,Cornelius S. Barry Nat. Prod. Rep. 2022 39 1438

-

Philipp Huber,Philipp N. Plessow Catal. Sci. Technol. 2023 13 1905

-

Allan M. Prior,Dianqing Sun RSC Adv. 2019 9 1759

-

9. The base-catalysed rearrangement of α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) : a novel carboxylate ion migration in a tertiary ketol rearrangementDavid H. G. Crout,Charles J. R. Hedgecock J. Chem. Soc. Perkin Trans. 1 1979 1982

-

Takayuki Katagiri,Yutaka Amao Green Chem. 2020 22 6682

3-oxobutanoic acidに関する追加情報

3-Oxobutanoic Acid (CAS No. 541-50-4): Properties, Applications, and Market Insights

3-Oxobutanoic acid, also known as acetoacetic acid, is a key organic compound with the CAS number 541-50-4. This β-keto acid plays a significant role in biochemical pathways and industrial applications. Its molecular formula is C4H6O3, and it exists as a colorless liquid at room temperature. The compound is widely studied due to its versatility in organic synthesis and its presence in metabolic processes.

The chemical properties of 3-oxobutanoic acid make it a valuable intermediate in various reactions. It exhibits both ketone and carboxylic acid functional groups, allowing it to participate in condensation, reduction, and decarboxylation reactions. Researchers often explore its role in the synthesis of pharmaceuticals, flavor compounds, and biodegradable polymers. Recent studies highlight its potential in sustainable chemistry, aligning with the growing demand for eco-friendly chemical processes.

In biochemical applications, 3-oxobutanoic acid serves as a precursor in the biosynthesis of ketone bodies, which are crucial for energy metabolism in humans and animals. This connection has sparked interest in its potential role in metabolic health research, particularly in studies related to diabetes management and ketogenic diets. These topics are currently trending in health and wellness communities, making acetoacetic acid a compound of increasing relevance.

The industrial uses of 3-oxobutanoic acid extend to the production of solvents, plasticizers, and specialty chemicals. Manufacturers value its reactivity and compatibility with various production processes. Recent market analyses indicate growing demand for this compound in the pharmaceutical sector, where it serves as a building block for active pharmaceutical ingredients (APIs). The compound's stability and purity are critical factors in these high-value applications.

From a safety perspective, proper handling of 3-oxobutanoic acid requires standard laboratory precautions. While not classified as hazardous under normal conditions, it should be stored in cool, well-ventilated areas away from strong oxidizers. These handling considerations are particularly important for researchers investigating its biodegradation pathways or environmental impact – topics that frequently appear in scientific literature and regulatory discussions.

The analytical characterization of 3-oxobutanoic acid typically involves techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for quality control in industrial settings and for verifying the compound's identity in research applications. Recent advancements in analytical chemistry have improved the detection limits and accuracy for measuring this compound in complex matrices.

In the context of green chemistry initiatives, 3-oxobutanoic acid has attracted attention as a potential platform chemical for bio-based materials. Researchers are exploring its conversion into value-added products through catalytic processes and biotechnological routes. These developments align with current industry trends toward circular economy models and renewable feedstocks.

The global market for 3-oxobutanoic acid shows steady growth, driven by demand from pharmaceutical manufacturers and specialty chemical producers. Regional production capacities vary, with significant activity in North America, Europe, and Asia. Market analysts note increasing interest in high-purity grades of the compound for research and development purposes.

For researchers working with 3-oxobutanoic acid, proper storage conditions are essential to maintain its stability. The compound should be kept in tightly sealed containers under inert atmosphere when long-term storage is required. These practical considerations are frequently discussed in laboratory forums and chemical handling guidelines.

Future research directions for 3-oxobutanoic acid may focus on its potential in biomedical applications and material science. The compound's unique chemical properties continue to inspire innovative applications, particularly in fields combining chemistry and biology. As scientific understanding advances, new uses for this versatile molecule are likely to emerge.

In educational contexts, 3-oxobutanoic acid serves as an excellent example for teaching organic reaction mechanisms and metabolic pathways. Its presence in biochemistry curricula underscores its fundamental importance in both chemical and biological systems. This dual relevance makes it a frequent subject in academic discussions and research projects.

The regulatory status of 3-oxobutanoic acid varies by jurisdiction, but it generally falls under standard chemical safety regulations rather than specialized controls. Manufacturers and users should consult local regulations regarding chemical reporting requirements and safety data sheet (SDS) provisions. These compliance aspects are crucial for businesses operating in multiple markets.

Technological advancements in chemical synthesis have improved production methods for 3-oxobutanoic acid, leading to higher yields and reduced environmental impact. Modern approaches emphasize atom economy and energy efficiency, reflecting broader industry trends toward sustainable manufacturing. These developments are particularly relevant for companies seeking to enhance their environmental credentials.

In conclusion, 3-oxobutanoic acid (CAS No. 541-50-4) remains a compound of significant scientific and industrial interest. Its diverse applications span from pharmaceutical intermediates to biochemical research, with emerging potential in green chemistry initiatives. As research continues and market demands evolve, this versatile molecule will likely maintain its importance in various chemical sectors.

541-50-4 (3-oxobutanoic acid) 関連製品

- 51568-19-5(Octanoic acid,5,7-dioxo-)

- 51568-18-4(Succinylacetone)

- 10191-25-0(3-Oxopentanoic Acid)

- 542-05-2(1,3-Acetonedicarboxylic acid)

- 88222-72-4(Tetradecanoic acid, 3-oxo-)

- 439107-91-2(4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate)

- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)

- 2228827-01-6(1-(2,3-dimethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 2694745-63-4(Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate)

- 2229073-73-6(tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)